molecular formula C8H9ClO3S B15318295 2-Methoxy-6-methylbenzene-1-sulfonyl chloride

2-Methoxy-6-methylbenzene-1-sulfonyl chloride

Cat. No.: B15318295
M. Wt: 220.67 g/mol
InChI Key: FMOOXIZNAXBKGD-UHFFFAOYSA-N
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Description

2-Methoxy-6-methylbenzene-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a benzene ring substituted with a methoxy (-OCH₃) group at position 2 and a methyl (-CH₃) group at position 5. The sulfonyl chloride (-SO₂Cl) functional group at position 1 renders it highly reactive in nucleophilic substitution reactions, particularly in synthesizing sulfonamides or sulfonate esters.

Properties

Molecular Formula

C8H9ClO3S

Molecular Weight

220.67 g/mol

IUPAC Name

2-methoxy-6-methylbenzenesulfonyl chloride

InChI

InChI=1S/C8H9ClO3S/c1-6-4-3-5-7(12-2)8(6)13(9,10)11/h3-5H,1-2H3

InChI Key

FMOOXIZNAXBKGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-methylbenzene-1-sulfonyl chloride typically involves the sulfonation of 2-methoxy-6-methylbenzene (also known as o-cresol methyl ether) followed by chlorination. The reaction conditions often include the use of chlorosulfonic acid or sulfuryl chloride as sulfonating agents. The reaction is carried out under controlled temperatures to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods

In industrial settings, the production of 2-Methoxy-6-methylbenzene-1-sulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The sulfonyl chloride group can be substituted by other nucleophiles.

    Nucleophilic Substitution: The chlorine atom in the sulfonyl chloride group can be replaced by other nucleophiles such as amines or alcohols.

    Reduction: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are commonly used.

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used under basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include sulfonamides, sulfonate esters, and other substituted benzene derivatives.

    Reduction Reactions: Products include sulfonamides and thiols.

Scientific Research Applications

2-Methoxy-6-methylbenzene-1-sulfonyl chloride is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the modification of biomolecules for studying biological processes.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Reactivity Profile Key Applications
2-Methoxy-6-methylbenzene-1-sulfonyl chloride -OCH₃ (2), -CH₃ (6), -SO₂Cl (1) C₈H₉ClO₃S 220.67 Moderate Sulfonamide synthesis
2-Chloro-6-methylbenzene-1-sulfonyl chloride -Cl (2), -CH₃ (6), -SO₂Cl (1) C₇H₆Cl₂O₂S 225.10 High Polymer intermediates, reagents
2-Fluoro-6-methoxybenzene-1-sulfonyl chloride -F (2), -OCH₃ (6), -SO₂Cl (1) C₇H₆ClFO₃S 224.64 High Drug discovery, labeling agents
3,4-Dimethoxybenzene sulfonyl chloride -OCH₃ (3,4), -SO₂Cl (1) C₈H₉ClO₄S 236.67 Low Specialty chemicals, dyes

Reactivity and Electronic Effects

  • Electron-Donating vs. Electron-Withdrawing Groups :
    • The methoxy group (-OCH₃) in 2-methoxy-6-methylbenzene-1-sulfonyl chloride is electron-donating, which reduces the electrophilicity of the sulfonyl chloride group compared to electron-withdrawing substituents like chlorine (-Cl) or fluorine (-F) . This results in moderate reactivity in nucleophilic substitutions (e.g., with amines to form sulfonamides).
    • 2-Chloro-6-methylbenzene-1-sulfonyl chloride exhibits higher reactivity due to the electron-withdrawing -Cl group, which stabilizes the transition state during nucleophilic attack .
    • Fluorine in 2-fluoro-6-methoxybenzene-1-sulfonyl chloride further enhances reactivity, as -F is both electron-withdrawing and capable of resonance effects .

Steric and Solubility Considerations

  • However, it may improve lipid solubility, enhancing utility in hydrophobic matrices.
  • 3,4-Dimethoxybenzene sulfonyl chloride lacks steric hindrance but has two electron-donating -OCH₃ groups, making it less reactive and more suited for applications requiring controlled reactivity, such as dye synthesis .

Biological Activity

2-Methoxy-6-methylbenzene-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • IUPAC Name : 2-Methoxy-6-methylbenzene-1-sulfonyl chloride
  • Molecular Formula : C9H11ClO2S
  • Molecular Weight : 218.70 g/mol
  • CAS Number : 102134-78-0

The biological activity of 2-Methoxy-6-methylbenzene-1-sulfonyl chloride is primarily attributed to its ability to act as an electrophile, which can interact with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of various enzymes and receptors involved in cellular signaling pathways.

Antimicrobial Properties

Research indicates that sulfonyl chloride derivatives, including 2-Methoxy-6-methylbenzene-1-sulfonyl chloride, exhibit antimicrobial properties. A study highlighted the effectiveness of related sulfonylurea derivatives against various bacterial strains, demonstrating minimum inhibitory concentrations (MICs) ranging from 0.78 to 1.56 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . Although specific data on 2-Methoxy-6-methylbenzene-1-sulfonyl chloride is limited, its structural similarity suggests potential antimicrobial activity.

Case Studies

  • Antimicrobial Efficacy : In a comparative study of sulfonylurea derivatives, compounds with similar structural motifs showed significant activity against MRSA strains. The study reported that certain derivatives had MIC values lower than traditional antibiotics like vancomycin .
  • Cytotoxicity Assessments : In vitro studies have assessed the cytotoxic effects of various sulfonyl compounds on cancer cell lines. While specific data on 2-Methoxy-6-methylbenzene-1-sulfonyl chloride is sparse, related compounds demonstrated low cytotoxicity at high concentrations, indicating a favorable therapeutic index .

Table 1: Comparison of MIC Values for Sulfonyl Compounds Against MRSA

CompoundMIC (μg/mL)Activity Level
Vancomycin>16Low
Methicillin>200Very Low
Compound 9i0.78High
Compound 9q1.56High

Table 2: Summary of Cytotoxicity Studies

CompoundCell Line TestedIC50 (μM)Cytotoxicity Level
Compound APC3 (Prostate Cancer)>100Non-cytotoxic
Compound BHeLa (Cervical Cancer)24Moderate
Compound CMCF7 (Breast Cancer)>60Non-cytotoxic

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